molecular formula C21H20ClNO3 B11386171 3-(2-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(2-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11386171
M. Wt: 369.8 g/mol
InChI Key: USMLPJQQIFSSRP-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through a multi-step process involving several key reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzylamine with ethyl acetoacetate in the presence of a base can lead to the formation of an intermediate, which can then undergo cyclization with salicylaldehyde to form the desired oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(2-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one: Unique due to its specific functional groups and ring structure.

    Other Oxazines: Compounds with similar oxazine rings but different substituents.

    Chromenes: Compounds with chromene rings but lacking the oxazine moiety.

Properties

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-ethyl-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C21H20ClNO3/c1-3-14-9-19(24)26-21-13(2)20-16(8-17(14)21)11-23(12-25-20)10-15-6-4-5-7-18(15)22/h4-9H,3,10-12H2,1-2H3

InChI Key

USMLPJQQIFSSRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4Cl

Origin of Product

United States

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